molecular formula C12H11NO4 B11875211 [5-(Acetyloxy)-1H-indol-3-yl]acetic acid CAS No. 63389-33-3

[5-(Acetyloxy)-1H-indol-3-yl]acetic acid

Cat. No.: B11875211
CAS No.: 63389-33-3
M. Wt: 233.22 g/mol
InChI Key: UYOGQIHREXUIJC-UHFFFAOYSA-N
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Description

Significance of the Indole (B1671886) Scaffold in Medicinal Chemistry and Biological Sciences

The indole nucleus, a bicyclic aromatic heterocycle, is a fundamental structural motif found in a plethora of natural products, pharmaceuticals, and agrochemicals. openmedicinalchemistryjournal.com Its unique electronic properties and the ability of its nitrogen atom to engage in hydrogen bonding contribute to its capacity to interact with a wide range of biological targets. nrfhh.com This versatility has rendered the indole scaffold a cornerstone in drug discovery, leading to the development of compounds with diverse pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. nrfhh.comnih.gov

The indole framework is present in many natural and synthetic therapeutic agents. nih.gov Well-known examples include the essential amino acid tryptophan, the neurotransmitter serotonin (B10506), and the plant hormone indole-3-acetic acid. nih.gov The structural diversity of indole derivatives allows them to modulate various physiological pathways, making them attractive candidates for the development of new therapeutic agents. nrfhh.com Researchers continue to explore the vast chemical space of indole-containing molecules to address a wide array of diseases. nrfhh.com

Compound ClassExamplesTherapeutic Areas of Interest
Indole AlkaloidsReserpine, Vincristine, VinblastineAntihypertensive, Anticancer
TryptaminesSerotonin, MelatoninNeurotransmission, Circadian Rhythm Regulation
Synthetic Indole DerivativesIndomethacin, OndansetronAnti-inflammatory, Antiemetic

Overview of Indole-3-acetic Acid (IAA) and its Derivatives in Research Contexts

Indole-3-acetic acid (IAA) is the most abundant and well-known member of the auxin class of plant hormones, playing a crucial role in virtually every aspect of plant growth and development. nih.gov Beyond its fundamental role in botany, IAA and its synthetic derivatives have garnered significant attention in medicinal chemistry. The structural backbone of IAA provides a template for the design of novel compounds with potential therapeutic applications.

Scientific investigations have explored a wide range of IAA derivatives for various pharmacological purposes. These modifications often involve substitutions on the indole ring or alterations to the acetic acid side chain. Such chemical modifications are intended to modulate the compound's biological activity, selectivity, and pharmacokinetic properties. Research has shown that IAA itself can exhibit anti-inflammatory and anti-oxidative properties. nih.govmdpi.com Furthermore, derivatives of IAA have been synthesized and investigated for their potential as inhibitors of various enzymes and as ligands for different receptors. nih.gov

Rationale for Research on Acetoxylated Indole Acetic Acid Derivatives

The introduction of an acetoxy group to a parent molecule is a common strategy in medicinal chemistry, often employed to create prodrugs. A prodrug is an inactive or less active compound that is metabolized in the body to release the active drug. nih.gov This approach can be used to improve a drug's solubility, stability, and bioavailability. nih.gov In the context of indole derivatives, acetylation of a hydroxyl group can mask its polarity, potentially enhancing its ability to cross cell membranes.

The specific case of [5-(Acetyloxy)-1H-indol-3-yl]acetic acid suggests a potential prodrug strategy for 5-hydroxyindole-3-acetic acid (5-HIAA). 5-HIAA is the primary metabolite of the neurotransmitter serotonin. wikipedia.org Research into 5-hydroxyindole (B134679) derivatives has indicated their potential as cytotoxic agents against cancer cells. nih.gov Therefore, the acetoxylation at the 5-position of the indole ring in this compound may serve to deliver the active 5-hydroxy form to target tissues, where cellular enzymes could cleave the ester bond, releasing the active compound. This rationale drives the interest in synthesizing and evaluating such acetoxylated derivatives for their potential therapeutic efficacy.

While direct and extensive research on this compound is not widely published, its chemical structure provides a clear basis for its investigation. The combination of the privileged indole scaffold, the well-established biological relevance of the indole-3-acetic acid moiety, and the potential prodrug strategy conferred by the 5-acetoxy group makes it a compound of significant interest for further scientific exploration. Future studies on its synthesis, stability, and biological activity are warranted to fully elucidate its potential in medicinal chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

63389-33-3

Molecular Formula

C12H11NO4

Molecular Weight

233.22 g/mol

IUPAC Name

2-(5-acetyloxy-1H-indol-3-yl)acetic acid

InChI

InChI=1S/C12H11NO4/c1-7(14)17-9-2-3-11-10(5-9)8(6-13-11)4-12(15)16/h2-3,5-6,13H,4H2,1H3,(H,15,16)

InChI Key

UYOGQIHREXUIJC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC2=C(C=C1)NC=C2CC(=O)O

Origin of Product

United States

Structure Activity Relationship Sar Investigations of 5 Acetyloxy 1h Indol 3 Yl Acetic Acid Derivatives

Impact of Substitutions on Indole (B1671886) Ring and Acetic Acid Side Chain

The indole ring and its acetic acid side chain are primary targets for chemical modification to modulate the pharmacological profile of [5-(Acetyloxy)-1H-indol-3-yl]acetic acid analogs.

Indole Ring Substitutions: The position, number, and electronic nature of substituents on the bicyclic indole core significantly affect biological activity. researchgate.net Studies on various indole derivatives have shown that substitutions at positions 4, 5, 6, and 7 can lead to vastly different outcomes. For instance, in one series of indole-2-carboxylic acid derivatives, fluorine-substituted compounds were found to be more potent than their chlorine-substituted counterparts. researchgate.net Furthermore, methoxy (B1213986) group substitutions at position 7 were shown to be the most favorable for activity in that particular series, while substitutions at position 4 were the least favorable. researchgate.net The size and shape of the molecule can also be critical; in a study of bisindole compounds, the linkage between the indole units (e.g., 6–6′ vs. 5–5′) had a dramatic impact on activity, with the 6–6′ linkage allowing for a more compact and favorable shape. nih.gov

Table 1: Impact of Hypothetical Substitutions on the Biological Activity of Indole-3-Acetic Acid Derivatives
Modification SiteSubstituent/ModificationObserved Effect on Activity (Illustrative)Reference Principle
Indole Ring (Position 7)-OCH₃Increased Potency researchgate.net
Indole Ring (Position 4)-FDecreased Potency researchgate.net
Indole Ring (General)-F vs -ClFluorine substitution is more favorable researchgate.net
Side ChainExtension from Carboxylic to Acetic AcidEnhanced Activity core.ac.uk

Role of the 5-Acetyloxy Group in Modulating Biological Activity

The 5-acetyloxy group (-OCOCH₃) on the indole ring is a critical modulator of the compound's properties. This group is an ester, and in a biological system, it is often susceptible to hydrolysis by esterase enzymes, which would convert it into a 5-hydroxy (-OH) group. This bioconversion suggests that this compound may function as a prodrug.

The primary roles of the 5-acetyloxy group can be summarized as:

Improving Bioavailability: The ester group increases the lipophilicity of the molecule compared to the corresponding hydroxyl compound (5-hydroxyindole-3-acetic acid). This can enhance its ability to cross cell membranes and improve oral absorption.

Metabolic Activation: Once inside the body or target cells, the acetyloxy group can be cleaved to release the active 5-hydroxy metabolite. The free hydroxyl group is electronically different and can act as both a hydrogen bond donor and acceptor, which can be crucial for binding to a biological target such as an enzyme or receptor.

Modulating Receptor Interaction: The presence of an oxygen-containing substituent at the 5-position is a common feature in many biologically active indoles, such as the neurotransmitter serotonin (B10506) (5-hydroxytryptamine). nih.gov The electronic properties conferred by the substituent at this position can significantly influence interactions with protein targets.

Conformational Analysis and Bioactivity Correlation

Computational modeling is often employed to predict the lowest energy (most stable) conformations and to understand how the molecule fits into a protein's binding site. researchgate.net For example, studies on bisindole inhibitors revealed that isomers capable of adopting a more compact shape exhibited higher activity, suggesting a better fit within the hydrophobic pocket of the target protein. nih.gov The ability of the indole scaffold and its substituents to maintain an optimal geometry for binding is essential. The interaction of Indole-3-acetic acid (IAA) itself with DNA has been shown to cause conformational changes in the DNA structure, highlighting the importance of molecular shape in biological interactions. mdpi.com

Table 2: Correlation of Molecular Conformation with Bioactivity
Conformational FeatureAssociated BioactivityRationaleReference Principle
Compact Molecular ShapeHighBetter fit into a constrained binding pocket. nih.gov
Extended Molecular ShapeLowPoor complementarity with the target site. nih.gov
Side Chain FlexibilityVariableAllows adoption of the optimal binding pose but can also lead to an entropic penalty. researchgate.net

Comparative SAR Studies with Other Indole Acetic Acid Isomers

Isomers are molecules that have the same molecular formula but different arrangements of atoms. Comparing the activity of different isomers provides profound insights into the structural requirements for biological activity. This includes positional isomers (where substituents are on different parts of the scaffold) and stereoisomers (which have different 3D arrangements).

Positional Isomerism: The location of the acetic acid side chain on the indole ring is critical. Indole-3-acetic acid is the most common and biologically active natural auxin. wikipedia.org Shifting the acetic acid to other positions, such as N1, C2, or C4, generally leads to a significant loss of the characteristic activity associated with the 3-substituted isomer. Similarly, the position of other substituents matters. In a study of bisindoles, changing the linkage from 6–6′ to 5–6′, 6–5′, or 5–5′ resulted in reduced activity, demonstrating that the relative orientation of the indole rings is crucial for target binding. nih.gov

Geometric Isomerism: For derivatives containing double bonds or other features that lead to geometric isomers (e.g., syn/anti or E/Z), the specific arrangement can be the difference between an active and an inactive compound. In a study of indole-3-carbaldehyde oxime derivatives, the syn and anti isomers showed different levels of urease inhibitory activity, with the anti isomer being more potent in one case. mdpi.com

Insights from Fragment-Based and Field-Based QSAR Methods

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of compounds with their biological activity. nih.gov Field-based and fragment-based methods are advanced QSAR approaches that provide detailed insights for drug design.

Field-Based QSAR (e.g., CoMFA): This 3D-QSAR method aligns a set of molecules and calculates their steric (shape) and electrostatic (charge distribution) fields. researchgate.net It then generates a 3D map that shows where bulky groups, positive charges, or negative charges would increase or decrease biological activity. A field-based study on indole derivatives might reveal that a bulky, hydrophobic substituent is favored near the 6-position of the indole ring, while a hydrogen bond donor is required at the 5-position for optimal binding to a target enzyme. researchgate.netmdpi.com These models provide a visual and quantitative guide for designing new molecules with improved potency. exlibrisgroup.com

Computational Chemistry and Molecular Modeling Approaches for Indole Acetic Acid Derivatives

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. eajournals.org These models are valuable for predicting the activity of new, unsynthesized compounds. rasayanjournal.co.innih.gov

Comparative Molecular Field Analysis (CoMFA)

Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique that correlates the biological activity of a set of molecules with their 3D steric and electrostatic fields. mdpi.comelsevierpure.comnih.gov The process involves aligning the molecules and then calculating the field energies around them on a grid. nih.gov The resulting data is analyzed using partial least squares (PLS) to generate a model that can predict the activity of new compounds. nih.gov For a series of indole (B1671886) acetic acid derivatives, a CoMFA model could help identify which steric and electrostatic features are crucial for their biological activity.

Comparative Molecular Similarity Indices Analysis (CoMSIA)

Comparative Molecular Similarity Indices Analysis (CoMSIA) is an extension of CoMFA that, in addition to steric and electrostatic fields, also considers hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. nih.govresearchgate.netontosight.ai This provides a more detailed understanding of the intermolecular interactions that govern biological activity. ontosight.ainih.gov A CoMSIA study on indole acetic acid derivatives could provide insights into the importance of hydrophobicity and hydrogen bonding for their target interactions, which can be visualized through contour maps. mdpi.com

Topomer CoMFA and Hologram QSAR (HQSAR)

Topomer CoMFA is a 3D-QSAR method that combines the strengths of CoMFA with a fragment-based approach, which can be particularly useful when a reliable 3D alignment of the molecules is not available. Hologram QSAR (HQSAR) is a 2D-QSAR technique that uses molecular holograms, which are fingerprints of all possible molecular fragments, to correlate with biological activity. These methods can be valuable for building predictive models for large and diverse sets of compounds.

Molecular Docking Studies on Enzyme and Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govdrugbank.comjocpr.com It is commonly used to predict the binding mode of a small molecule ligand to the active site of a protein. nih.gov A molecular docking study of [5-(Acetyloxy)-1H-indol-3-yl]acetic acid with a specific enzyme or receptor could reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that are important for its binding affinity and biological activity. drugbank.comjocpr.com

Density Functional Theory (DFT) in Reaction Mechanism Elucidation

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of atoms, molecules, and condensed matter. researchgate.netresearchgate.net In chemistry, it is frequently used to study the mechanisms of chemical reactions, including identifying transition states and calculating reaction energies. unimib.itpku.edu.cn A DFT study on this compound could, for instance, elucidate the mechanism of its synthesis or its metabolic degradation by calculating the energy profile of the reaction pathway. researchgate.netmdpi.com

Computational Prediction of Metabolic Pathways

Computational tools can be used to predict the metabolic fate of a compound in an organism. nih.gov These methods often rely on databases of known metabolic reactions and enzymes to predict the likely metabolites of a new compound. nih.gov The prediction of the metabolic pathways of this compound could help in identifying its potential active metabolites or any toxic byproducts. nih.gov

Data Tables

Simulations for Conformational Dynamics

The biological activity of indole acetic acid (IAA) derivatives, including this compound, is intricately linked to their three-dimensional structure and conformational flexibility. Computational simulations are powerful tools for exploring the conformational landscape of these molecules, providing insights into their dynamic behavior and interactions with biological targets. Understanding the conformational dynamics is crucial for structure-activity relationship (SAR) studies, which aim to correlate a molecule's structure with its biological function.

At the core of the conformational flexibility of IAA derivatives is the acetic acid side chain at position 3 of the indole ring. The orientation of this side chain relative to the planar indole nucleus can be described by two key torsion angles:

T1 (C2-C3-C8-C9): Defines the rotation around the bond connecting the indole ring to the side chain.

T2 (C3-C8-C9-O10): Defines the orientation of the carboxyl group. unicamp.br

These angles determine whether the side chain is positioned perpendicular to the indole ring (anticlinal conformation, T1 ≈ ±90°) or lies in the same plane (synperiplanar conformation, T1 ≈ 0°). unicamp.br Both experimental data from X-ray crystallography and computational calculations have shown that these conformations are energetically accessible. researchgate.net

Molecular mechanics (MM) and molecular dynamics (MD) simulations are primary methods used to study these dynamics. Force fields like MMFF94 (Merck Molecular Force Field) are employed in conjunction with conformational search algorithms, such as Monte Carlo methods, to identify low-energy conformations. unicamp.br For instance, studies on various IAA derivatives have utilized these techniques to determine the preferred conformation of substituents on the indole ring before performing higher-level quantum mechanical calculations. unicamp.br

Research findings indicate that substituents on the indole ring significantly influence the preferred conformation. For example, a bulky substituent at the 2-position can sterically hinder the acetic acid side chain, forcing it into an almost anticlinal conformation. unicamp.br In contrast, substituents at other positions can shift the conformational equilibrium. unicamp.br Molecular mechanics calculations have shown that for isolated molecules of 5-alkyl-substituted IAA derivatives in the gas phase, a perpendicular orientation of the carboxyl group is consistently favored. researchgate.net However, crystal-packing forces in the solid state can lead to different observed conformations, highlighting the importance of considering the molecule's environment. researchgate.net

The data derived from these simulations are essential for quantitative structure-activity relationship (QSAR) models. unicamp.brnih.gov By correlating calculated conformational properties, such as torsion angles, with experimentally observed biological activity, researchers can develop predictive models. unicamp.br These models help in designing new derivatives with enhanced potency or specific functionalities by suggesting chemical modifications that would favor a biologically active conformation. nih.gov For example, a moderate correlation has been found between the T2 torsion angle calculated from MMFF94 optimized geometries and the auxin activity of certain IAA derivatives. unicamp.br

Biological Mechanisms and Molecular Targets of Indole Acetic Acid Derivatives

Modulation of Cellular Signaling Pathways

Indole (B1671886) acetic acid derivatives have been identified as potent modulators of several critical cellular signaling pathways that are often dysregulated in cancer. Their ability to interfere with these pathways highlights their potential as multi-targeted therapeutic agents.

Kinase Inhibition (e.g., Protein Kinases, Tyrosine Kinase, CDK-5, HER2, HER3)

While specific data on "[5-(Acetyloxy)-1H-indol-3-yl]acetic acid" is not available, the indole nucleus is a common scaffold in the design of kinase inhibitors. For instance, some indole derivatives have been shown to inhibit the activity of various protein kinases that are pivotal for tumor growth and survival. The PI3K/Akt/mTOR pathway, a central regulator of cell proliferation and survival, is a key target. Indole compounds like indole-3-carbinol (B1674136) (I3C) and its derivatives have been shown to inhibit Akt, which in turn affects downstream signaling through mTOR. nih.gov

Kinase Target FamilyExample of Inhibited KinaseGeneral Role in CancerReference
Serine/Threonine KinasesAkt (Protein Kinase B)Promotes cell survival and proliferation nih.gov
Serine/Threonine KinasesmTOR (mammalian Target of Rapamycin)Regulates cell growth, proliferation, and metabolism nih.gov

Tubulin Polymerization Inhibition

A significant mechanism through which certain indole derivatives exert their anticancer effects is by interfering with microtubule dynamics. Microtubules, composed of αβ-tubulin heterodimers, are essential for cell division, and their disruption can lead to cell cycle arrest and apoptosis. nih.gov Various synthetic molecules with an indole core have been identified as inhibitors of tubulin polymerization. nih.gov These compounds often bind to the colchicine (B1669291) binding site on β-tubulin, preventing the formation of microtubules. nih.gov

Class of Indole DerivativeReported ActivityReference
AroylindolesInhibition of tubulin polymerization globalauthorid.com
ArylthioindolesInhibition of tubulin polymerization globalauthorid.com
DiarylindolesInhibition of tubulin polymerization globalauthorid.com
IndolylglyoxyamidesInhibition of tubulin polymerization globalauthorid.com

Histone Deacetylase (HDAC) Inhibition

Epigenetic modifications play a crucial role in carcinogenesis, and histone deacetylases (HDACs) are key enzymes in this process. HDAC inhibitors have emerged as a promising class of anticancer agents. Certain indole-3-butyric acid derivatives have been identified as potent HDAC inhibitors. nih.govnih.gov For example, one such derivative, molecule I13, demonstrated significant inhibitory activity against HDAC1, HDAC3, and HDAC6 with IC50 values in the nanomolar range. nih.govnih.gov This inhibition of HDACs can lead to the re-expression of tumor suppressor genes and induce apoptosis in cancer cells. nih.govnih.gov

Indole DerivativeTarget HDAC IsoformsIC50 ValuesReference
Molecule I13HDAC1, HDAC3, HDAC613.9 nM, 12.1 nM, 7.71 nM nih.govnih.gov

p53 Pathway Modulation

The p53 tumor suppressor protein is a critical regulator of the cell cycle and apoptosis. While direct modulation of the p53 pathway by "this compound" has not been documented, other indole derivatives have been shown to influence p53-related signaling. For instance, the oxidative activation of indole-3-acetic acid can lead to the formation of cytotoxic species that cause DNA damage, which would be expected to activate the p53 pathway. nih.govresearchgate.net

NF-κB and PI3/Akt/mTOR Pathway Inhibition

The NF-κB and PI3K/Akt/mTOR signaling pathways are interconnected and play vital roles in inflammation, cell survival, and proliferation. Indole compounds, including indole-3-carbinol (I3C) and its dimer 3,3'-diindolylmethane (B526164) (DIM), are known to modulate these pathways. nih.govnih.gov Indole-3-acetic acid (IAA) itself has been shown to attenuate the lipopolysaccharide (LPS)-induced nuclear translocation of the NF-κB p65 subunit in macrophages, indicating an inhibitory effect on NF-κB activation. nih.gov Furthermore, indole derivatives can inhibit the PI3K/Akt/mTOR pathway, which is frequently overactive in cancer. nih.govnih.gov

Indole CompoundPathwayEffectReference
Indole-3-acetic acid (IAA)NF-κBInhibits nuclear translocation of p65 nih.gov
Indole-3-carbinol (I3C)PI3K/Akt/mTORInhibits Akt and downstream mTOR signaling nih.gov
3,3'-diindolylmethane (DIM)PI3K/Akt/mTORModulates signaling pathway nih.gov

Aromatase and Estrogen Receptor Regulation

In hormone-dependent cancers, such as certain types of breast cancer, the estrogen receptor (ER) and the enzyme aromatase are key therapeutic targets. Indole-3-carbinol (I3C) has been shown to act as a negative regulator of estrogen receptor-alpha (ERα) signaling. nih.gov It can repress the transcriptional activity of ERα and down-regulate the expression of estrogen-responsive genes. nih.gov Additionally, some indole derivatives have been designed as dual inhibitors of aromatase and inducible nitric oxide synthase (iNOS), showing potent inhibition of the aromatase enzyme. frontiersin.org Another indole derivative has been found to interact with estrogen receptor beta (ERβ), leading to the regulation of genes that control cell proliferation. nih.gov A derivative of I3C, known as CTet, has been shown to interfere with aromatase activity in breast cancer cells. nih.gov

Indole Compound/DerivativeTargetMechanism of ActionReference
Indole-3-carbinol (I3C)Estrogen Receptor-alpha (ERα)Negative regulation of ERα signaling nih.gov
Indole Aryl SulfonamidesAromataseInhibition of aromatase activity frontiersin.org
Specific Indole DerivativeEstrogen Receptor-beta (ERβ)Binds to ERβ and regulates proliferative genes nih.gov
CTet (I3C derivative)AromataseInterferes with aromatase activity nih.gov

Receptor-Ligand Interactions

CRTH2 Receptor Antagonism

The chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2) is a G-protein coupled receptor involved in inflammatory pathways, particularly in allergic diseases. Antagonism of this receptor is a therapeutic strategy for conditions like asthma and allergic rhinitis. While the broader class of indole-3-acetic acid derivatives has been explored for CRTH2 antagonism, with some indole-1-sulfonyl-3-acetic acids showing potent and selective activity, there is currently no specific published research detailing the receptor-ligand interactions of this compound with the CRTH2 receptor. nih.govnih.govebi.ac.uk

Opioid Receptors

Opioid receptors are a class of G protein-coupled receptors that are the primary targets for opioid analgesics. There is no available scientific literature or data regarding the interaction or binding affinity of this compound with any of the opioid receptors (mu, delta, or kappa).

Enzymatic Target Inhibition

Cholinesterase (AChE, BuChE) Inhibition

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) are key enzymes in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of these enzymes is a therapeutic approach for conditions such as Alzheimer's disease. While various heterocyclic compounds, including some indole derivatives, have been investigated as cholinesterase inhibitors, there is no specific research data available on the inhibitory activity of this compound against either AChE or BuChE. innovareacademics.in

COX and LOX Enzyme Inhibition

Cyclooxygenase (COX) and lipoxygenase (LOX) are enzymes involved in the inflammatory cascade through the metabolism of arachidonic acid. Dual inhibition of COX and LOX is a strategy for developing anti-inflammatory agents with potentially fewer side effects than traditional NSAIDs. nih.gov Although some indole-containing compounds have been evaluated for their COX and LOX inhibitory potential, there are no published studies specifically detailing the effects of this compound on these enzymes.

Aldose Reductase Inhibition

Aldose reductase is an enzyme in the polyol pathway that has been implicated in the long-term complications of diabetes. Inhibition of this enzyme is a potential therapeutic strategy. Research has shown that certain indole acetic acid derivatives can act as aldose reductase inhibitors. For instance, [5-(Benzyloxy)-1H-indol-1-yl]acetic acid has been identified as an inhibitor of this enzyme. nih.govresearchgate.netbibliotekanauki.pl However, there is no specific data available in the scientific literature regarding the aldose reductase inhibitory activity of this compound.

Ectonucleotidases Inhibition

Ectonucleotidases are cell surface enzymes that play a role in purinergic signaling by hydrolyzing extracellular nucleotides. They are targets for therapeutic intervention in cancer and inflammatory conditions. A study on a new class of indole acetic acid sulfonate derivatives has demonstrated their potential as ectonucleotidase inhibitors. nih.gov Despite this, no specific research has been published on the inhibitory effects of this compound on ectonucleotidases.

LSD1 Inhibition

Lysine-specific demethylase 1 (LSD1) is a histone-modifying enzyme that is a target in cancer therapy. There is no available scientific literature to suggest that this compound has been investigated as an inhibitor of LSD1.

An article on the auxiliary biological effects of the chemical compound This compound , as specified in the provided outline, cannot be generated at this time. Extensive and targeted searches of publicly available scientific literature and research databases have yielded no specific studies on the biological mechanisms, molecular targets, stress tolerance mechanisms, or antioxidant activity of this particular compound.

The vast majority of available research focuses on the parent compound, indole-3-acetic acid (IAA) , and its various other derivatives. While there is a wealth of information on the biological effects of IAA, the strict adherence to the subject compound, this compound, as per the user's instructions, prevents the inclusion of this related but distinct information.

Stress Tolerance Mechanisms: There is no available information on the role of this compound in processes such as the inhibition of photorespiratory-dependent cell death.

Antioxidant Activity: No studies were found that have evaluated the antioxidant properties of this compound.

Therefore, in the absence of any scientific data on the specified topics for this exact compound, it is not possible to produce a thorough, informative, and scientifically accurate article as requested in the prompt. Any attempt to do so would require speculation and would not be based on verifiable research findings.

To provide the requested article, future research would need to be conducted to specifically investigate the biological effects of this compound.

Advanced Analytical Methodologies for the Characterization and Quantification of Indole Acetic Acid Derivatives

Chromatographic Techniques

Chromatography is the cornerstone for the analysis of indole (B1671886) acetic acid derivatives, providing the necessary separation from interfering compounds present in the sample matrix.

High-Performance Liquid Chromatography (HPLC) with UV Detection

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of IAA and its derivatives. The separation is most commonly achieved using a reversed-phase C18 column. researchgate.net The mobile phase typically consists of a mixture of methanol (B129727) or acetonitrile (B52724) and an aqueous solution containing an acid, such as acetic acid, to ensure the analytes are in their protonated form. nih.gov

Detection is frequently performed using a UV detector, as the indole ring structure common to these compounds absorbs UV light. researchgate.net The selection of the optimal wavelength is critical for sensitivity. Common wavelengths for detecting indole derivatives are 254 nm, 269 nm, and 280 nm. researchgate.netmdpi.com While robust, HPLC-UV may lack the sensitivity and specificity required for detecting ultra-trace amounts of these compounds in complex samples compared to mass spectrometry-based methods. researchgate.net A fluorescence detector can be employed to enhance both specificity and sensitivity, with typical excitation and emission wavelengths of 282 nm and 360 nm, respectively. nih.gov

ParameterTypical Conditions for IAA DerivativesReference
ColumnReversed-Phase C18 researchgate.net
Mobile PhaseMethanol/Acetonitrile and acidified water (e.g., 1% Acetic Acid) nih.gov
DetectionUV (254, 269, 280 nm) or Fluorescence (Ex: 282 nm, Em: 360 nm) nih.govmdpi.com
Flow Rate1.0 - 1.6 mL/min nih.govmdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

For enhanced sensitivity and unparalleled selectivity, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the method of choice. mdpi.comnih.gov This technique is capable of accurately quantifying picogram levels of IAA and its derivatives. umn.edu After chromatographic separation, the analytes are ionized, typically using electrospray ionization (ESI), and detected by a mass spectrometer. tandfonline.com

Tandem mass spectrometry (MS/MS) provides an additional layer of specificity by monitoring a specific fragmentation transition for each analyte. For instance, free IAA often shows a protonated molecule [M+H]⁺ at m/z 176.1, which fragments into a characteristic quinolinium ion at m/z 130.0. mdpi.comnih.gov This technique, often utilizing Multiple Reaction Monitoring (MRM), allows for the confident identification and quantification of target compounds even in highly complex biological extracts. nih.gov

ParameterTypical Conditions for IAA DerivativesReference
IonizationElectrospray Ionization (ESI), Positive Mode tandfonline.com
DetectionTandem Mass Spectrometry (MS/MS) mdpi.com
Scan ModeMultiple Reaction Monitoring (MRM) nih.gov
Example Transition (IAA)m/z 176 -> 130 mdpi.comnih.gov
Detection LimitFemtomole to Picomole range umn.edutandfonline.com

Gas Chromatography-Mass Spectrometry (GC-MS/MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of auxins, renowned for its high sensitivity. creative-proteomics.com However, since indole acetic acid derivatives are generally not volatile, a chemical derivatization step is required to increase their volatility and thermal stability. umn.edunih.gov Following derivatization, the sample is analyzed on a GC coupled to a mass spectrometer, often a triple quadrupole for MS/MS experiments. umn.edu Isotope dilution, using a stable isotope-labeled internal standard such as ¹³C₆-IAA, is the gold standard for accurate quantification, as it corrects for analyte losses during sample preparation and analysis. umn.edu

High-Performance Thin Layer Chromatography (HPTLC)

High-Performance Thin Layer Chromatography (HPTLC) offers a rapid, cost-effective, and flexible method for the screening and simultaneous quantification of multiple indole derivatives. nih.govresearchgate.net Separation is typically achieved on silica (B1680970) gel 60F₂₅₄ plates. nih.gov The composition of the mobile phase is optimized to achieve the best separation of the target compounds; a mixture of hexane, ethyl acetate (B1210297), and methanol is one example. nih.gov After development, the plates are dried, and the compounds are visualized under UV light or by spraying with a chromogenic agent, such as Salkowski or Dragendorff's reagent. nih.govresearchgate.net Densitometric analysis is then used for quantification. akjournals.com

Sample Preparation and Derivatization Techniques

Effective sample preparation is a critical and often time-consuming step in the analysis of indole acetic acid derivatives from biological matrices. researchgate.net The goal is to extract the analytes, remove interfering substances, and concentrate the sample prior to chromatographic analysis.

Common extraction techniques include liquid-liquid extraction or solid-phase extraction (SPE). mdpi.comtandfonline.com SPE is particularly effective, often using C18 or other specialized cartridges to purify and enrich the analytes from the crude extract. tandfonline.comnih.gov For plant tissues, samples are typically homogenized in an organic solvent, followed by purification steps. researchgate.net In recent years, novel methods like vacuum microwave-assisted extraction (VMAE) and the use of magnetic molecularly imprinted polymers have been developed to improve extraction efficiency and selectivity while reducing extraction time. nih.gov

Derivatization is essential for GC-MS analysis. Common methods include:

Methylation: Using reagents like diazomethane (B1218177) to convert the carboxylic acid group to a methyl ester. umn.edunih.gov

Alkylation via Chloroformates: Reagents such as methyl chloroformate can be used to derivatize the analytes, enhancing their volatility for GC-MS analysis. nih.gov

High-Throughput Screening Methods for Auxin Levels

The need to analyze large numbers of samples, particularly in fields like genetics and metabolomics, has driven the development of high-throughput screening (HTS) methods. nih.gov These methods focus on minimizing sample preparation time and analytical run time without sacrificing accuracy.

HTS protocols often involve automated or semi-automated sample preparation, such as solid-phase extraction performed in a 96-well plate format. nih.gov Analytical techniques are adapted for speed, for example, by using fast LC-MS/MS methods with very short run times. A protocol using GC-MS has been developed that can process over 500 samples per week using an automated system, requiring as little as 25 mg of fresh weight tissue. nih.gov Enzyme-linked immunosorbent assays (ELISA) also offer a high-throughput platform for quantifying specific compounds like IAA, employing a competitive inhibition immunoassay technique. elkbiotech.commybiosource.com

Challenges in Complex Biological Matrix Analysis

The accurate quantification of [5-(Acetyloxy)-1H-indol-3-yl]acetic acid and other indole acetic acid derivatives in complex biological matrices, such as plasma, urine, and tissue homogenates, is fraught with analytical challenges. These matrices are intricate mixtures of endogenous and exogenous components, including proteins, lipids, salts, and metabolites, which can significantly interfere with the analytical process. Overcoming these challenges is paramount for obtaining reliable and reproducible data in pharmacokinetic, metabolic, and clinical studies.

A primary obstacle in the bioanalysis of indole acetic acid derivatives is the phenomenon known as the matrix effect, which is particularly pronounced in liquid chromatography-mass spectrometry (LC-MS) based methods. longdom.org The matrix effect refers to the alteration of the ionization efficiency of the target analyte by co-eluting compounds from the biological sample. psu.edu This interference can lead to either ion suppression or, less frequently, ion enhancement, resulting in inaccurate quantification. longdom.org For instance, phospholipids (B1166683) from plasma membranes are notorious for causing significant ion suppression in electrospray ionization (ESI).

The low endogenous concentrations of many indole acetic acid derivatives in biological fluids present another significant hurdle. This necessitates highly sensitive analytical instrumentation, such as tandem mass spectrometry (MS/MS), and often requires a pre-concentration step during sample preparation to bring the analyte to a quantifiable level. biotage.com However, concentrating the analyte can also inadvertently concentrate interfering matrix components, thereby exacerbating the matrix effect.

Analyte stability is a further critical consideration. The acetyloxy group in this compound may be susceptible to hydrolysis by esterase enzymes present in biological samples. This enzymatic degradation can occur during sample collection, storage, and processing, leading to the formation of its metabolite, 5-hydroxyindole-3-acetic acid, and a consequent underestimation of the parent compound's concentration. Therefore, appropriate measures, such as immediate cooling of samples, addition of enzyme inhibitors, and optimization of extraction conditions, are crucial to maintain the integrity of the analyte.

Effective sample preparation is a critical step in mitigating these challenges. The goal is to remove as many interfering components as possible while efficiently recovering the analyte of interest. Common techniques include:

Protein Precipitation (PP): A straightforward and rapid method involving the addition of an organic solvent, such as acetonitrile, to precipitate proteins. chromatographyonline.com While simple, this technique offers minimal cleanup and may not effectively remove other interfering substances like phospholipids. chromatographyonline.com

Liquid-Liquid Extraction (LLE): This technique separates the analyte from the sample matrix based on its differential solubility in two immiscible liquid phases. biotage.com LLE can provide a cleaner extract than protein precipitation. chromatographyonline.com

Solid-Phase Extraction (SPE): Considered one of the most effective sample cleanup techniques, SPE utilizes a solid sorbent to selectively retain the analyte while matrix components are washed away. chromatographyonline.com This method can significantly reduce matrix effects and allow for analyte pre-concentration. chromatographyonline.com

The choice of sample preparation technique depends on the specific characteristics of the analyte, the nature of the biological matrix, and the required sensitivity and selectivity of the assay.

To illustrate the impact of matrix effects on the quantification of an indole acetic acid derivative, the following table presents data from a hypothetical LC-MS/MS analysis. The matrix effect is evaluated by comparing the peak area of the analyte in a post-extraction spiked sample (matrix) to that in a neat solution (solvent) at the same concentration. A value below 100% indicates ion suppression, while a value above 100% signifies ion enhancement.

Biological MatrixSample Preparation MethodAnalyte Concentration (ng/mL)Peak Area (Neat Solution)Peak Area (Post-Extraction Spike)Matrix Effect (%)
Human PlasmaProtein Precipitation10150,00090,00060.0
Human PlasmaLiquid-Liquid Extraction10150,000120,00080.0
Human PlasmaSolid-Phase Extraction10150,000142,50095.0
Rat UrineDilute-and-Shoot50750,000487,50065.0
Rat UrineSolid-Phase Extraction50750,000720,00096.0

The data clearly demonstrates that the choice of sample preparation method has a profound impact on the extent of matrix effects. More rigorous cleanup techniques, such as solid-phase extraction, result in a matrix effect closer to 100%, indicating minimal ion suppression and leading to more accurate and reliable quantification. To compensate for any remaining matrix effects, the use of a stable isotope-labeled internal standard that co-elutes with the analyte is a widely accepted and effective strategy. researchgate.netchromatographyonline.com

Emerging Research Frontiers and Potential Academic Applications

Development of Novel Molecular Probes for Biological Systems

Molecular probes are indispensable tools in chemical biology for the real-time visualization and quantification of biological processes. mdpi.comnih.gov The development of probes from naturally occurring or bioactive molecules is a common strategy, as these compounds often possess inherent selectivity for specific biological targets. nih.govacs.org

[5-(Acetyloxy)-1H-indol-3-yl]acetic acid could serve as a foundational scaffold for the creation of molecular probes designed to investigate pathways involving serotonin (B10506) metabolism. Its core structure is closely related to 5-hydroxyindole-3-acetic acid (5-HIAA), the primary urinary metabolite of serotonin. glpbio.commedchemexpress.com As such, probes derived from this scaffold could potentially be used to monitor the activity of enzymes involved in serotonin degradation or to visualize the localization of 5-HIAA in cells and tissues.

A general strategy for converting a bioactive molecule into a molecular probe involves the covalent attachment of a reporter group, such as a fluorophore, without significantly compromising its interaction with the biological target. In the case of this compound, the acetic acid side chain or positions on the indole (B1671886) ring not critical for target recognition could be functionalized with a fluorescent dye. The acetyl group at the 5-position might also serve as a trigger for probe activation, where the probe becomes fluorescent only after the acetyl group is cleaved by intracellular esterases. This would provide a mechanism for monitoring enzymatic activity in real-time.

Table 1: Potential Fluorophores for Derivatization of this compound

FluorophoreExcitation Max (nm)Emission Max (nm)Key Features
Fluorescein494521High quantum yield, pH-sensitive
Rhodamine550573Photostable, pH-insensitive
BODIPY503512Sharp emission peaks, less sensitive to solvent polarity
Cyanine Dyes (e.g., Cy5)649670Near-infrared emission, suitable for in vivo imaging

Strategies for Modulating Specific Enzyme or Receptor Activities

The introduction of an acetyl group can significantly alter the pharmacological properties of a molecule, a principle widely used in drug design. wikipedia.org Acetylation can affect a molecule's solubility, stability, and its ability to interact with biological targets such as enzymes and receptors. nih.govnih.gov

The acetyloxy group at the 5-position of the indole ring in this compound could serve multiple purposes in modulating biological activity. Firstly, it can act as a prodrug moiety. nih.gov A prodrug is an inactive or less active compound that is metabolized in the body to an active drug. In this case, this compound could be designed to be hydrolyzed by esterase enzymes in vivo to release 5-hydroxyindole-3-acetic acid (5-HIAA). nih.govnih.gov This strategy could be employed to control the release and bioavailability of 5-HIAA for research or therapeutic purposes.

Secondly, the acetyl group itself could directly influence the binding of the molecule to a target enzyme or receptor. Acetylation is a key post-translational modification that regulates the function of many proteins, and small molecules that mimic these modifications can have potent biological effects. oup.comjefferson.edu For instance, the acetyl group of this compound might occupy a binding pocket on a target protein that is not accessible to the parent hydroxyl compound, leading to a different or more potent biological response. This could be a strategy for developing selective inhibitors or activators of enzymes involved in metabolic pathways. nih.govresearchgate.net

Table 2: Comparison of Physicochemical Properties of 5-HIAA and its Acetylated Form

CompoundMolecular Weight ( g/mol )LogP (Predicted)Hydrogen Bond DonorsHydrogen Bond Acceptors
5-Hydroxyindole-3-acetic acid (5-HIAA)191.181.2533
This compound233.221.5524

Investigation of Inter-Kingdom Signaling Mediated by Indole Derivatives

Indole and its derivatives are recognized as important signaling molecules not only within a single organism but also between different species, a phenomenon known as inter-kingdom signaling. oup.com For example, indole produced by gut bacteria can influence the physiology of the human host and modulate the virulence of pathogenic bacteria. nih.govnih.gov

The potential role of this compound in this context is an exciting area for future research. The acetylation of the indole core could alter its signaling properties. For instance, the acetyl group might change the molecule's ability to cross bacterial cell membranes or interact with bacterial signaling receptors. This could lead to the development of novel strategies to manipulate microbial communities, for example, by inhibiting biofilm formation or reducing the production of virulence factors in pathogenic bacteria. researchgate.nettandfonline.com

Research in this area would involve studying the effects of this compound on pure cultures of bacteria and on co-cultures of bacteria and host cells. Key parameters to investigate would include changes in gene expression related to virulence and quorum sensing, as well as alterations in bacterial phenotypes such as motility and biofilm formation.

Applications in Chemical Biology Research

Chemical biology utilizes small molecules to study and manipulate biological systems. The unique structure of this compound makes it a promising candidate for the development of novel chemical biology tools.

One potential application is in the development of activity-based probes. These are probes that covalently bind to the active site of an enzyme, providing a direct readout of enzymatic activity. The acetic acid side chain of this compound could be modified to include a reactive group that can form a covalent bond with a target enzyme upon enzymatic processing of the acetyloxy group.

Furthermore, the compound could be used in fragment-based drug discovery. In this approach, small, low-affinity molecules (fragments) that bind to a biological target are identified and then optimized to create more potent leads. The indole scaffold of this compound is a common fragment in many approved drugs, and this particular derivative could be screened against a wide range of biological targets to identify new starting points for drug discovery programs. mdpi.comresearchgate.net

Design of Next-Generation Indole Scaffolds for Specific Biological Pathways

The indole scaffold is highly versatile and can be chemically modified in numerous ways to create derivatives with a wide range of biological activities. nih.govnih.govdoaj.org this compound can be viewed as a starting point for the design of next-generation indole-based compounds that are targeted to specific biological pathways.

For example, by systematically modifying the acetyl group and the acetic acid side chain, it may be possible to develop compounds that selectively target different subtypes of serotonin receptors or enzymes involved in indole metabolism. Structure-activity relationship (SAR) studies would be crucial in this endeavor, where different analogs of the parent compound are synthesized and their biological activities are evaluated to understand how different chemical modifications affect their potency and selectivity. mdpi.comnih.gov

The ultimate goal would be to design novel indole scaffolds with optimized pharmacological properties for use as research tools or as therapeutic agents for a variety of diseases, including cancer, inflammatory disorders, and neurological conditions, where indole derivatives have already shown significant promise. nih.govnih.gov

Q & A

Synthesis Optimization

Q1. How can researchers optimize the synthesis of [5-(Acetyloxy)-1H-indol-3-yl]acetic acid to improve yield and purity? Methodology :

  • Reaction Conditions : Reflux indole precursors with acetic acid and sodium acetate (common for indole derivatives, as seen in related syntheses) to facilitate cyclization and acetylation .
  • Purification : Use recrystallization from dimethylformamide (DMF)/acetic acid mixtures to isolate high-purity crystals, as demonstrated in analogous indole-2-carboxylic acid syntheses .
  • Catalyst Screening : Test alternative catalysts (e.g., Lewis acids) to enhance regioselectivity at the 5-position, a challenge noted in acetyloxy-substituted indoles.

Handling and Stability

Q2. What are the critical stability considerations and safe handling protocols for this compound in laboratory settings? Methodology :

  • Storage : Store in airtight containers at 2–8°C, away from oxidizing agents, to prevent decomposition into CO/CO₂ .
  • Handling : Use fume hoods, nitrile gloves, and eye protection to avoid dermal/ocular irritation (classified as Skin/Eye Irritant Category 2) .
  • Decomposition Monitoring : Employ FT-IR or gas chromatography to detect hazardous byproducts (e.g., carbon monoxide) during thermal stress tests .

Analytical Characterization

Q3. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound? Methodology :

  • Structural Confirmation : Use 1^1H/13^13C NMR to verify the acetyloxy group (δ ~2.3 ppm for CH₃COO) and indole ring protons (δ 6.8–7.5 ppm) .
  • Purity Assessment : HPLC with UV detection (λ = 280 nm, typical for indole derivatives) and C18 columns, achieving ≥97% purity thresholds .
  • Vibrational Analysis : FT-Raman spectroscopy to identify C=O (1700–1750 cm⁻¹) and aromatic ring vibrations, cross-referenced with DFT calculations .

Biological Activity Mechanisms

Q4. What molecular interactions drive the inhibitory activity of this compound against enzymes like aldose reductase? Methodology :

  • Molecular Docking : Perform in silico simulations (e.g., AutoDock Vina) to map hydrogen bonding between the acetyloxy group and catalytic residues (Tyr48, His110 in aldose reductase) .
  • In Vitro Assays : Compare IC₅₀ values with structurally related compounds (e.g., benzyloxy-substituted analogs) to quantify substituent effects on inhibition .
  • Enzyme Kinetics : Use Lineweaver-Burk plots to determine competitive/non-competitive inhibition modes .

Structure-Activity Relationships (SAR)

Q5. How does the acetyloxy substituent at the 5-position modulate biological activity compared to methoxy or hydroxy groups in indole-3-acetic acid derivatives? Methodology :

  • Comparative Studies : Test analogs (e.g., 5-methoxy, 5-hydroxy) in cell-based assays for antioxidant or anti-inflammatory activity.
    • Example: 5-Hydroxyindole-3-acetic acid (5-HIAA) is a serotonin metabolite with biomarker applications , while acetyloxy derivatives may enhance membrane permeability.
  • Electron-Withdrawing Effects : Use Hammett constants (σ) to correlate substituent electronic properties with activity trends .

Toxicological Profiling

Q6. What in vitro assays are recommended for preliminary toxicological screening of this compound? Methodology :

  • Cytotoxicity : MTT assays on human hepatocyte (HepG2) and renal (HEK293) cell lines, noting IC₅₀ > 100 µM for low toxicity .
  • Genotoxicity : Ames test (bacterial reverse mutation assay) to assess mutagenic potential .
  • Organ-Specific Toxicity : Isolated rat lens models (for ocular toxicity) and liver microsome stability tests .

Environmental Impact Assessment

Q7. How can researchers evaluate the environmental persistence and degradation pathways of this compound? Methodology :

  • Hydrolysis Studies : Monitor acetyloxy group cleavage in pH 7.4 buffers at 37°C via LC-MS, identifying acetic acid and 5-hydroxyindole-3-acetic acid as breakdown products .
  • Photodegradation : Expose to UV light (254 nm) and analyze by GC-MS for volatile fragments (e.g., CO₂) .
  • Ecotoxicity : Daphnia magna acute toxicity tests (48-h LC₅₀) to assess aquatic impact .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.